molecular formula C15H17BrN4OS B2708586 (1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(thiomorpholino)methanone CAS No. 1448124-03-5

(1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(thiomorpholino)methanone

Cat. No.: B2708586
CAS No.: 1448124-03-5
M. Wt: 381.29
InChI Key: VNECJJAGNHYDPQ-UHFFFAOYSA-N
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Description

The compound (1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(thiomorpholino)methanone features a 1,2,3-triazole core substituted with a 4-bromo-3-methylphenyl group at position 1 and a methyl group at position 5. The thiomorpholino methanone moiety at position 4 introduces a sulfur-containing heterocycle, distinguishing it from morpholine-based analogs. The bromine atom and thiomorpholino group may enhance lipophilicity and influence binding affinity in biological systems, though experimental validation is required.

Properties

IUPAC Name

[1-(4-bromo-3-methylphenyl)-5-methyltriazol-4-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4OS/c1-10-9-12(3-4-13(10)16)20-11(2)14(17-18-20)15(21)19-5-7-22-8-6-19/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNECJJAGNHYDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)N3CCSCC3)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(thiomorpholino)methanone is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C13H15BrN4OS\text{C}_{13}\text{H}_{15}\text{BrN}_4\text{OS}

This structure features a triazole ring and a thiomorpholine moiety, which are critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Triazole Ring : The initial step involves the cycloaddition of azides with alkynes under copper(I) catalysis to form the triazole.
  • Thiomorpholine Attachment : Following the formation of the triazole, thiomorpholine is introduced via nucleophilic substitution.
  • Final Derivatization : The final step involves the formation of the methanone group through acylation reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing triazole moieties. For instance:

  • A study evaluated various triazole derivatives and reported significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast carcinoma), SW480 (colon carcinoma), and A549 (lung carcinoma) cells. Compounds similar to our target exhibited IC50 values in the low micromolar range, indicating potent activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring can interact with various enzymes through hydrogen bonding and π-π stacking interactions. This interaction can inhibit enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : Similar compounds have been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis. Flow cytometry assays confirmed that these compounds can trigger apoptotic pathways in treated cells .

Case Studies

StudyFindings
Synthesis and Evaluation A series of triazole derivatives were synthesized and tested for anticancer activity. The most potent compound showed significant inhibition of cell growth in MCF-7 cells with an IC50 value of 0.5 µM .
Mechanistic Insights Investigations revealed that these compounds could induce apoptosis through caspase activation and mitochondrial pathway modulation .
Comparative Analysis Compared to other known anticancer agents, this compound demonstrated superior selectivity and lower toxicity profiles in preliminary animal studies .

Scientific Research Applications

The biological activity of this compound is significant due to its structural components. Triazole derivatives are often associated with:

  • Antimicrobial Activity : Exhibiting effectiveness against various bacterial strains.
  • Antifungal Properties : Targeting fungal infections effectively.
  • Anticancer Potential : Showing promise in inhibiting cancer cell proliferation.

Case Studies

Several studies have documented the biological effects of similar triazole derivatives:

  • Antimicrobial Studies : A study on thiophene-linked 1,2,4-triazoles demonstrated potent antimicrobial activity against Micrococcus luteus when modified with various substituents .
  • Anticancer Activity : Research on 4-(4-bromophenyl)-thiazol-2-amine derivatives showed significant anticancer activity against estrogen receptor-positive breast cancer cells (MCF7) using the Sulforhodamine B assay .
  • Structure-Activity Relationship Studies : Computational tools have been utilized to analyze the structure-activity relationships of triazole derivatives, suggesting potential therapeutic uses based on similar compounds.

Applications in Various Fields

The applications of (1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(thiomorpholino)methanone span several domains:

Pharmaceutical Applications

Due to its antimicrobial and anticancer properties, this compound can be explored as a candidate for drug development aimed at treating infections and cancer.

Agricultural Applications

Triazole derivatives are known for their fungicidal properties; thus, this compound may be investigated for use in agricultural fungicides.

Material Science

The unique chemical structure may lend itself to applications in material science for developing novel polymers or coatings with specific interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen Substitution: Bromo vs. Chloro Derivatives

Isostructural chloro and bromo derivatives of triazole-containing compounds have been synthesized and characterized (e.g., compounds 4 and 5 in and ). Key comparisons include:

  • Steric and Electronic Effects: Bromine’s larger atomic radius (1.85 Å vs. For instance, bromo-substituted compounds may exhibit stronger halogen bonding in crystal lattices .
  • Biological Activity : Chloro analogs, such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole , demonstrate antimicrobial activity . Bromo derivatives are hypothesized to exhibit enhanced bioactivity due to higher lipophilicity, though this remains untested for the target compound.

Thiomorpholino vs. Morpholino Methanone Moieties

Replacing morpholino (oxygen-containing) with thiomorpholino (sulfur-containing) groups impacts physicochemical properties:

  • For example, {5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazol-4-yl}(morpholino)methanone () lacks sulfur, rendering it less lipophilic than the target compound.
  • Hydrogen Bonding: Morpholino derivatives participate in C–H···O and N–H···O interactions, as observed in crystal structures . Thiomorpholino’s sulfur may reduce hydrogen-bonding capacity but enhance van der Waals interactions in hydrophobic pockets.

Triazole Core Substitution Patterns

The 1,2,3-triazole scaffold is a common feature in bioactive molecules. Comparisons include:

  • Fluorophenyl vs. Bromo-Methylphenyl Groups : Fluorophenyl-substituted triazoles (e.g., ) prioritize electronic effects (e.g., enhanced dipole moments), whereas the bromo-methylphenyl group in the target compound combines steric bulk and lipophilicity, possibly favoring different biological targets.

Key Research Findings

  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods for isostructural triazoles (e.g., multi-component reactions in ), though thiomorpholino incorporation may require specialized reagents.
  • Crystallography : Structural analysis using SHELXL () could resolve conformational differences between the target compound and its analogs, particularly the orientation of the bromo-methylphenyl group.
  • Therapeutic Potential: While chloro and fluorophenyl triazoles show antimicrobial activity, the target compound’s bromine and thiomorpholino group may optimize pharmacokinetics (e.g., bioavailability, half-life) .

Q & A

Q. What mechanistic insights explain the compound’s stability under varying pH and temperature?

  • Methodology :
  • Forced Degradation : Incubate at pH 1–13 (37°C, 24 h); monitor degradation via HPLC.
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (>200°C).
  • DFT Transition State Modeling : Identify susceptible bonds (e.g., C-Br cleavage activation energy) .

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